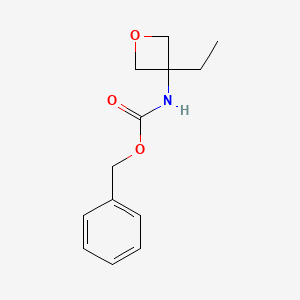

Benzyl N-(3-ethyloxetan-3-yl)carbamate

Description

BenchChem offers high-quality Benzyl N-(3-ethyloxetan-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl N-(3-ethyloxetan-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(3-ethyloxetan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-13(9-16-10-13)14-12(15)17-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJDVTFYDMHQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Benzyl N-(3-ethyloxetan-3-yl)carbamate

Executive Summary & Strategic Value

Benzyl N-(3-ethyloxetan-3-yl)carbamate (CAS 1365969-56-7) is a specialized, protected amine building block critical to modern medicinal chemistry.[1] It serves as the stable, lipophilic precursor to 3-ethyloxetan-3-amine , a high-value fragment used to modulate physicochemical properties in drug candidates.[1]

In the landscape of "Lead Optimization," this compound addresses a specific structural need: the Gem-Dimethyl Switch . The 3,3-disubstituted oxetane ring acts as a metabolic and solubility bioisostere for gem-dimethyl (

The Cbz (carboxybenzyl) protection on the nitrogen is strategic. Free 3-aminooxetanes are often volatile, hygroscopic, and prone to polymerization. The Cbz group renders the molecule a stable, crystalline solid, allowing for easy handling, storage, and purification before the critical coupling step.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Benzyl N-(3-ethyloxetan-3-yl)carbamate |

| CAS Number | 1365969-56-7 |

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| SMILES | O=C(OCC1=CC=CC=C1)NC2(CC)COC2 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

| Stability | Stable under standard conditions; Acid Sensitive (Oxetane ring) |

Synthesis & Manufacturing Logic

The synthesis of CAS 1365969-56-7 typically follows a Schotten-Baumann protocol, reacting the free amine (or its hydrochloride salt) with benzyl chloroformate.[1] The choice of base and temperature is critical to prevent ring opening of the strained oxetane system.

Mechanistic Pathway (Graphviz Visualization)[1]

The following diagram illustrates the synthesis and the subsequent divergent utility pathways.

Figure 1: Synthesis and utility pathway of Benzyl N-(3-ethyloxetan-3-yl)carbamate. The Cbz group stabilizes the core amine for storage.

Experimental Protocols

Synthesis of Benzyl N-(3-ethyloxetan-3-yl)carbamate

For the protection of the raw amine salt.[1]

-

Setup: Charge a round-bottom flask with 3-ethyloxetan-3-amine hydrochloride (1.0 equiv) and Dichloromethane (DCM) (10 vol).

-

Neutralization: Cool to 0°C. Add Triethylamine (TEA) (2.5 equiv) dropwise. Note: Excess base is required to neutralize the HCl salt and scavenge the HCl generated during protection.

-

Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 30 minutes, maintaining temperature < 5°C. Exotherm control is vital to avoid ring strain stress.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with brine. Crucial: Do NOT wash with acidic solutions (e.g., 1M HCl), as this will open the oxetane ring to form the diol. -

Purification: Dry over

, concentrate, and recrystallize from EtOAc/Hexanes.

Deprotection (Releasing the Active Amine)

Standard acids (TFA/HBr) often destroy oxetanes.[1] Hydrogenolysis is the gold standard here.

-

Catalyst: Suspend 10% Pd/C (10 wt% loading) in Methanol (MeOH).

-

Substrate: Add Benzyl N-(3-ethyloxetan-3-yl)carbamate (dissolved in minimal MeOH).

-

Hydrogenation: Sparge with

gas (balloon pressure, 1 atm) for 1–2 hours at RT. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate carefully (the free amine is volatile). Use immediately in the next coupling step or convert to a stable salt (e.g., oxalate) if storage is necessary.

Structural Utility in Drug Design[8]

The value of CAS 1365969-56-7 lies in its ability to introduce the oxetane ring.[1] The following diagram explains why this substitution is sought after in high-value drug discovery programs.

Figure 2: The "Gem-Dimethyl Switch."[1] Replacing alkyl groups with the oxetane core (derived from CAS 1365969-56-7) reduces lipophilicity and improves metabolic stability.[1]

Safety & Handling Guidelines

-

Acid Sensitivity: The oxetane ring is strained (~26 kcal/mol).[1] Exposure to strong Lewis acids or Brønsted acids (

) can trigger ring-opening polymerization or hydrolysis to the corresponding 1,3-diol.[1] -

Thermal Stability: The Cbz-protected form (CAS 1365969-56-7) is thermally stable up to ~100°C, but the free amine is volatile.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis and Application. Chemical Reviews. (Review of synthesis methods including Cbz protection).

- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry. (Discusses the gem-dimethyl switch).

-

PubChem. (n.d.).[1] Compound Summary for CAS 1365969-56-7. National Center for Biotechnology Information.

Sources

Technical Guide: Benzyl N-(3-ethyloxetan-3-yl)carbamate

Molecular Weight & Synthetic Utility Profile

Executive Summary

Benzyl N-(3-ethyloxetan-3-yl)carbamate (CAS: 1365969-56-7) is a specialized heterocyclic building block used in modern medicinal chemistry.[1][2][3] It serves as a protected form of 3-ethyl-3-aminooxetane, a critical motif for modulating physicochemical properties in drug candidates.

Core Metrics

| Metric | Value |

| Molecular Weight | 235.28 g/mol |

| Exact Mass | 235.1208 g/mol |

| Molecular Formula | C₁₃H₁₇NO₃ |

| CAS Number | 1365969-56-7 |

| SMILES | O=C(OCC1=CC=CC=C1)NC2(CC)COC2 |

| Appearance | White to off-white solid (typical) |

Structural Analysis & Chemical Identity

This compound represents a strategic fusion of a Cbz (carboxybenzyl) protecting group and a 3,3-disubstituted oxetane ring .

Component Breakdown

-

The Oxetane Ring: A four-membered oxygen heterocycle. In this molecule, it acts as a bioisostere for a gem-dimethyl group or a carbonyl moiety.[4] Its inclusion often lowers the pKa of the adjacent amine (once deprotected) and increases metabolic stability compared to a standard cyclobutane or open-chain alkyl group.

-

The Ethyl Group: Provides steric bulk and lipophilicity, locking the conformation of the amine and preventing metabolic oxidation at the

-position. -

The Cbz Group: A robust amine protecting group, stable to acidic and basic hydrolysis but cleavable via catalytic hydrogenation (Pd/C, H₂).[5] This is crucial for oxetanes, as the ring is acid-sensitive and can open under the harsh acidic conditions used to remove Boc groups.

Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and functional segmentation of the molecule.

Strategic Importance in Drug Discovery

The 3-aminooxetane motif is not merely a structural spacer; it is a functional tool used to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

The "Oxetane Effect"

Replacing a gem-dimethyl group with an oxetane ring typically results in:

-

Reduced Lipophilicity (LogD): The oxygen atom lowers LogP/LogD, improving solubility.

-

Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (through induction) lowers the pKa of the attached amine by 2–3 units. This reduces the formation of high-energy ammonium species, potentially improving membrane permeability and reducing hERG channel inhibition.

-

Metabolic Blocking: The quaternary center at C3 prevents metabolic dealkylation.

Decision Logic for Usage

Use the following logic flow to determine when to employ this specific building block.

Synthesis Protocol (Standard Operating Procedure)

Context: The direct synthesis of 3-aminooxetanes can be challenging due to the ring's strain. The most reliable route utilizes the Curtius rearrangement of 3-ethyloxetane-3-carboxylic acid, trapping the isocyanate intermediate with benzyl alcohol.

Reagents & Materials

-

Precursor: 3-Ethyloxetane-3-carboxylic acid (CAS: 114012-41-8)

-

Reagent: Diphenylphosphoryl azide (DPPA)

-

Base: Triethylamine (TEA)

-

Solvent: Toluene (Anhydrous)

-

Trapping Agent: Benzyl alcohol (BnOH)

Step-by-Step Methodology

This protocol is designed to be self-validating ; the evolution of nitrogen gas confirms the progress of the rearrangement.

-

Activation:

-

Charge a flame-dried reaction flask with 3-ethyloxetane-3-carboxylic acid (1.0 eq) and anhydrous toluene (0.2 M concentration).

-

Add Triethylamine (1.1 eq) followed by DPPA (1.1 eq) dropwise at 0°C.

-

Causality: Low temperature prevents premature rearrangement and controls the exotherm.

-

-

Rearrangement (The Critical Step):

-

Allow the mixture to warm to room temperature, then heat to 80°C.

-

Validation Checkpoint: Observe steady evolution of N₂ gas. This indicates the formation of the isocyanate intermediate.

-

Maintain at 80°C for 2 hours or until gas evolution ceases.

-

-

Carbamate Formation:

-

Workup & Purification:

-

Cool to room temperature.[7] Dilute with EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid/DPPA byproducts) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Deprotection Note

To access the free amine, use catalytic hydrogenation (H₂, Pd/C) in MeOH or EtOH.

-

Warning: Do not use strong acids (HCl/TFA) for deprotection, as this poses a high risk of ring-opening polymerization of the oxetane.

Analytical Characterization

To ensure the integrity of the synthesized material, compare analytical data against these expected values.

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: ESI+

-

Expected [M+H]⁺: 236.1281 m/z

-

Expected [M+Na]⁺: 258.1101 m/z

¹H NMR (400 MHz, CDCl₃) - Predicted Profile

| Shift (δ) | Multiplicity | Integration | Assignment |

| 7.30–7.40 | Multiplet | 5H | Aromatic protons (Benzyl) |

| 5.10 | Singlet | 2H | Benzylic -CH₂- |

| 5.05 | Broad Singlet | 1H | -NH- (Carbamate) |

| 4.75 | Doublet | 2H | Oxetane Ring protons (Face A) |

| 4.45 | Doublet | 2H | Oxetane Ring protons (Face B) |

| 2.05 | Quartet | 2H | Ethyl -CH₂- |

| 0.90 | Triplet | 3H | Ethyl -CH₃ |

References

-

Sigma-Aldrich. Benzyl N-(3-hydroxypropyl)carbamate & Related Oxetane Building Blocks. Retrieved from .

-

BLD Pharm. Benzyl N-(3-ethyloxetan-3-yl)carbamate MSDS & Properties.[3] Retrieved from .

-

Journal of Medicinal Chemistry. Oxetanes in Drug Discovery Campaigns. (2023).[4][8] Discusses the stability and pKa modulation of oxetane amines. Retrieved from .

-

Organic Chemistry Portal. Cbz-Protected Amino Groups: Synthesis and Deprotection Strategies. Retrieved from .

-

CymitQuimica. Product Data: Benzyl N-(3-ethyloxetan-3-yl)carbamate.[1][2][3][] Retrieved from .

Sources

- 1. CAS: 1365969-56-7 | CymitQuimica [cymitquimica.com]

- 2. No results for search term "3D-EPD69016" | CymitQuimica [cymitquimica.com]

- 3. 1365969-56-7|Benzyl N-(3-ethyloxetan-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Strategic Utilization of Benzyl N-(3-ethyloxetan-3-yl)carbamate

Topic: in Medicinal Chemistry Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Introduction: Nomenclature & Structural Significance

The compound benzyl N-(3-ethyloxetan-3-yl)carbamate represents a critical protected building block in modern drug discovery. While its IUPAC name describes a specific carbamate derivative, its value lies in the 3-amino-3-ethyloxetane core it releases upon deprotection.

Structural Deconstruction

To understand the utility, we must deconstruct the IUPAC nomenclature:

-

Benzyl ...[1][2][3] carbamate: Indicates a Benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen. This group is orthogonal to acid-labile groups (like Boc), allowing for selective deprotection via hydrogenolysis.

-

N-(3-ethyloxetan-3-yl): The core scaffold. It is a four-membered oxygen heterocycle (oxetane) with a quaternary center at the 3-position, substituted with an ethyl group and the nitrogen atom.

The "Gem-Dimethyl" Bioisostere Effect

In medicinal chemistry, the 3,3-disubstituted oxetane ring is widely recognized as a superior bioisostere for the gem-dimethyl group (

-

Reduced Lipophilicity: The oxygen atom lowers

significantly (typically by ~1 unit). -

Improved Solubility: Increased polarity and reduced lipophilicity enhance aqueous solubility.

-

Metabolic Stability: The 3,3-disubstitution sterically hinders the oxetane oxygen, protecting the ring from rapid hydrolytic or enzymatic opening.

Synthesis Strategy: The Curtius Rearrangement[4][5][6]

The most robust route to benzyl N-(3-ethyloxetan-3-yl)carbamate is not via direct alkylation, which is prone to ring-opening side reactions. Instead, we utilize the Curtius Rearrangement of 3-ethyl-3-oxetanecarboxylic acid.

Mechanistic Pathway

The reaction proceeds through the conversion of the carboxylic acid to an acyl azide, thermal rearrangement to an isocyanate, and subsequent trapping with benzyl alcohol.

Figure 1: Synthetic pathway via Curtius Rearrangement using Diphenylphosphoryl azide (DPPA).

Why This Route?

-

Safety: Generating the acyl azide in situ with DPPA avoids the isolation of potentially explosive azide intermediates.

-

Ring Preservation: The reaction occurs under neutral-to-mildly basic conditions, preventing acid-catalyzed ring opening of the strained oxetane.

Experimental Protocol

Objective: Synthesis of Benzyl N-(3-ethyloxetan-3-yl)carbamate (10 mmol scale).

Reagents:

-

3-Ethyl-3-oxetanecarboxylic acid (1.30 g, 10.0 mmol)

-

Diphenylphosphoryl azide (DPPA) (3.03 g, 11.0 mmol)

-

Triethylamine (TEA) (1.11 g, 11.0 mmol)

-

Benzyl alcohol (BnOH) (1.30 g, 12.0 mmol)

-

Toluene (anhydrous, 50 mL)

Methodology:

-

Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 3-ethyl-3-oxetanecarboxylic acid in anhydrous toluene (40 mL).

-

Azidation: Add TEA followed by DPPA dropwise at 0°C. Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour. Note: Evolution of nitrogen gas indicates acyl azide formation.

-

Rearrangement: Add Benzyl alcohol. Heat the reaction mixture to 80°C. Maintain this temperature for 4-6 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the acyl azide peak and appearance of the carbamate mass (M+H) confirms the rearrangement and trapping.

-

-

Workup: Cool to RT. Dilute with ethyl acetate (100 mL). Wash sequentially with saturated

(2 x 30 mL) and brine (30 mL). -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 60:40).

Yield Expectation: 75-85% as a white crystalline solid or viscous oil.

Stability & Deprotection Logic

The oxetane ring is strained (~26 kcal/mol). While 3,3-disubstitution provides kinetic stability, the ring is susceptible to acid-catalyzed opening, particularly in the presence of nucleophiles.[4][5]

Chemical Stability Profile

| Condition | Stability | Notes |

| Aqueous Base (NaOH) | High | Stable to hydrolysis up to 100°C. |

| Weak Acid (AcOH) | Moderate | Stable at RT; risk of opening at high temp. |

| Strong Acid (HCl/TFA) | Low | Rapid ring opening to diols or chloro-alcohols. |

| Hydrogenation (Pd/C) | High | Preferred deprotection method. |

Deprotection Workflow

To remove the Cbz group and release the free amine (3-ethyl-3-aminooxetane), standard acid deprotection (e.g., HBr/AcOH) must be avoided .

Recommended Protocol (Hydrogenolysis):

-

Dissolve the carbamate in Methanol (MeOH).

-

Add 10 wt% Pd/C catalyst (10% loading).

-

Stir under

atmosphere (balloon pressure, 1 atm) at RT for 2-4 hours. -

Filter through Celite to remove Pd/C.

-

Concentrate carefully (the free amine is volatile).

Figure 2: Decision tree for Cbz-deprotection of oxetane-containing amines.

Applications in Drug Design[9][10][11][12]

The resulting free amine, 3-amino-3-ethyloxetane , is a versatile building block.

-

Peptide Surrogates: It serves as a conformationally restricted amino acid isostere when coupled to carboxylic acids.

-

Solubility Enhancer: Attaching this motif to a lipophilic drug scaffold can lower

by 0.5–1.5 units, significantly improving metabolic clearance profiles. -

Intellectual Property: Utilizing the ethyl-substituted oxetane (vs. the more common methyl-substituted variant) can offer novel IP space and subtle steric differentiation in binding pockets.

References

-

Wuitschik, G. et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[6][7][8] Angewandte Chemie International Edition. [Link]

-

Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications."[4][6][9] Chemical Reviews. [Link]

-

Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." The Journal of Organic Chemistry. [Link]

-

Li, D. et al. (2022).[7] "Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere."[7] Journal of Medicinal Chemistry. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Scalable Synthesis of the 3-Ethyl-3-Aminooxetane Scaffold

Topic: Synthesis of 3-ethyl-3-aminooxetane Precursor (3-Ethyl-3-nitrooxetane) Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Gem-Dimethyl Bioisostere

In modern medicinal chemistry, the 3,3-disubstituted oxetane moiety has emerged as a high-value bioisostere for the gem-dimethyl group and carbonyl functionalities. Unlike the lipophilic gem-dimethyl group, the oxetane ring reduces lipophilicity (LogD) while maintaining steric bulk, thereby improving metabolic stability and solubility without compromising potency.

This guide details the synthesis of 3-ethyl-3-nitrooxetane , the critical "precursor" to the target 3-ethyl-3-aminooxetane . The protocol focuses on a scalable, robust route starting from commercially available nitroethane, emphasizing process safety and impurity control.

Strategic Retrosynthesis & Pathway Visualization

The synthesis is designed around a three-stage workflow: Nitroaldol Condensation

Retrosynthetic Logic

-

Target: 3-Ethyl-3-aminooxetane.

-

Immediate Precursor: 3-Ethyl-3-nitrooxetane (Stable intermediate, easier to purify than the amine).

-

Key Disconnection: C–O bond formation via intramolecular nucleophilic substitution.

-

Starting Materials: Nitroethane and Formaldehyde (Henry Reaction).

Figure 1: Retrosynthetic tree illustrating the conversion of nitroalkanes to the amino-oxetane core.

Phase 1: Synthesis of 2-Ethyl-2-nitro-1,3-propanediol

Objective: Double hydroxymethylation of nitroethane via the Henry Reaction.

Mechanism & Rationale

The nitro group's electron-withdrawing nature acidifies the

-

Why this route? It is atom-economical and uses inexpensive reagents.

-

Critical Control: The reaction is exothermic. Temperature control is vital to prevent polymerization of formaldehyde or retro-aldol degradation.

Experimental Protocol

| Parameter | Specification |

| Reagents | Nitroethane (1.0 eq), Formaldehyde (37% aq, 2.2 eq), Triethylamine (0.05 eq) |

| Solvent | Ethanol or Methanol (solvent-free possible on scale) |

| Temperature | 0°C to RT (Exotherm control) |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with nitroethane (1.0 eq) and formaldehyde solution (2.2 eq). Cool to 0°C using an ice bath.

-

Catalysis: Add triethylamine (TEA) dropwise. Caution: Significant exotherm. Maintain internal temperature

C. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Validation: Monitor by TLC (EtOAc/Hex 1:1) or LC-MS. The starting nitroethane should be consumed.

-

Workup: Concentrate in vacuo to remove ethanol/water. The product, 2-ethyl-2-nitro-1,3-propanediol , typically solidifies as a white crystalline solid upon standing or chilling.

-

Purification: Recrystallization from CH

Cl

Phase 2: Cyclization to 3-Ethyl-3-nitrooxetane (The Precursor)

Objective: Construction of the strained 4-membered ring.

Mechanism & Rationale

Direct cyclization of the diol is difficult due to the poor leaving group ability of the hydroxyl group. The strategy involves converting one hydroxyl into a sulfonate ester (tosylate or mesylate), creating a leaving group that can be displaced by the remaining hydroxyl group in an intramolecular

-

Expert Insight: Using n-BuLi as a base allows for the in situ formation of the alkoxide, which then displaces the tosylate. However, on larger scales, a biphasic system (NaOH/DCM) with a Phase Transfer Catalyst (PTC) is safer and more robust.

Experimental Protocol (One-Pot Sulfonylation/Cyclization)

| Parameter | Specification |

| Reagents | Nitro-diol (1.0 eq), |

| Solvent | THF (anhydrous) for |

| Temperature | -78°C |

| Yield Target | 60–75% |

Step-by-Step Methodology (Lithium Base Variant):

-

Activation: Dissolve 2-ethyl-2-nitro-1,3-propanediol (1.0 eq) in anhydrous THF under

. Cool to -78°C.[1] -

Deprotonation: Add

-BuLi (1.1 eq) slowly. Stir for 30 min. -

Tosylation: Add TsCl (1.0 eq) in THF. Allow to warm to 0°C over 2 hours. This forms the mono-tosylate intermediate.

-

Cyclization: Cool back to -78°C. Add a second equivalent of

-BuLi (1.1 eq). This deprotonates the second hydroxyl group. -

Ring Closure: Allow the mixture to warm to RT and then reflux for 2–4 hours. The internal alkoxide displaces the tosylate to close the ring.

-

Workup: Quench with saturated NH

Cl. Extract with Et -

Purification: Silica gel chromatography (Hex/EtOAc). 3-ethyl-3-nitrooxetane is a pale yellow oil or low-melting solid.

Self-Validating Checkpoint:

-

NMR: Look for the disappearance of the tosyl aromatic signals and the appearance of the oxetane ring protons (two doublets around 4.5–5.0 ppm with characteristic roof effect or AB quartet).

Figure 2: Mechanistic flow of the one-pot activation/cyclization sequence.

Phase 3: Reduction to 3-Ethyl-3-aminooxetane

Objective: Chemoselective reduction of the nitro group without opening the strained oxetane ring.

Mechanism & Rationale

The oxetane ring is susceptible to acid-catalyzed ring opening.[2] Therefore, acidic reduction conditions (e.g., Zn/HCl, Fe/AcOH) must be avoided. Catalytic hydrogenation is the "Gold Standard" for this transformation.

-

Safety Note: Amino-oxetanes are volatile and can degrade upon prolonged exposure to air (CO2 absorption). Isolate as a salt (e.g., oxalate or HCl) if long-term storage is required.

Experimental Protocol

| Parameter | Specification |

| Reagents | 3-Ethyl-3-nitrooxetane, H |

| Solvent | Methanol or Ethanol |

| Temperature | RT |

| Yield Target | >90% |

Step-by-Step Methodology:

-

Preparation: Dissolve 3-ethyl-3-nitrooxetane in MeOH.

-

Catalyst Addition: Under inert atmosphere (Ar/N

), add Raney Nickel (preferred for nitro reduction) or 10% Pd/C. Caution: Pyrophoric catalysts. -

Hydrogenation: Purge with H

and stir under H -

Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out.

-

Isolation: Carefully concentrate the filtrate in vacuo at low temperature (<40°C) to avoid volatility losses.

-

Product: 3-Ethyl-3-aminooxetane is obtained as a colorless oil.

Analytical Profile & Characterization

To ensure the integrity of the synthesized precursor, the following spectral signatures must be verified:

3-Ethyl-3-nitrooxetane (Precursor)

-

H NMR (CDCl

-

4.90 (d,

-

4.65 (d,

-

2.15 (q,

-

0.95 (t,

-

4.90 (d,

-

IR: Strong bands at ~1550 cm

(asymmetric NO

3-Ethyl-3-aminooxetane (Final Target)

-

H NMR (CDCl

-

Shift of oxetane protons upfield compared to the nitro analog.

-

Disappearance of NO

signals in IR; appearance of amine N-H stretch (~3300–3400 cm

-

References

-

Wuitschik, G., et al. (2010).[3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.

-

Burkhard, J. A., et al. (2010).[3] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.

-

Bull, J. A., et al. (2016).[3][4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][5][6] Chemical Reviews, 116(19), 12150–12233. [3]

-

Carreira, E. M., & Fessard, T. C. (2014).[3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[3] [3]

-

Litskan, E. V., et al. (2025).[1][7][8] "Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes." Chemistry – A European Journal.[1][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 8. researchgate.net [researchgate.net]

Purity Assessment of Benzyl N-(3-ethyloxetan-3-yl)carbamate

Executive Summary: The Acid-Lability Paradox

The purity assessment of Benzyl N-(3-ethyloxetan-3-yl)carbamate (CAS: 1365969-56-7) presents a specific analytical trap: the structural tension between the robust benzyl carbamate (Cbz) protecting group and the fragile, acid-sensitive oxetane ring.

Standard pharmaceutical purity screens often default to generic gradients using 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile. For this molecule, such a "standard" approach is a critical error. The acidity of TFA (pH ~2.0) can catalyze the ring-opening of the oxetane moiety during the chromatographic run, generating artifactual impurities (diols) that were not present in the original sample.

This guide outlines a self-validating analytical strategy that prioritizes pH control, utilizing High-pH HPLC as the primary purity assay and Quantitative NMR (qNMR) as an orthogonal anchor to verify structural integrity.

Part 1: Molecular Vulnerability Analysis

To design a robust protocol, we must first deconstruct the analyte's physicochemical risks.

| Moiety | Function | Analytical Risk | Mitigation Strategy |

| Oxetane Ring | Bioisostere (gem-dimethyl surrogate) | High: 4-membered ether ring strain (~106 kJ/mol). Susceptible to acid-catalyzed hydrolysis (ring opening). | Avoid Strong Acids: Use pH > 6.0 mobile phases. Limit column temperature to < 40°C. |

| Benzyl Carbamate (Cbz) | Amine Protection | Low: Stable to basic/neutral conditions. Strong UV chromophore (λ max ~254 nm). | UV Detection: Ideal for quantification. Ensure separation from benzyl alcohol (synthesis byproduct). |

| 3-Ethyl Group | Lipophilicity/Sterics | Neutral: Increases retention on C18 compared to unsubstituted oxetanes. | Gradient Optimization: Requires adequate organic modifier (%B) to elute. |

Part 2: Strategic Analytical Workflow

The following decision tree illustrates the logic required to avoid "phantom" impurities caused by method-induced degradation.

Figure 1: Analytical Strategy emphasizing pH control to prevent on-column degradation.

Part 3: Primary Protocol – High-pH HPLC

This method uses a bicarbonate buffer (pH ~7.8) to ensure the oxetane ring remains intact throughout the separation. We utilize a Charged Surface Hybrid (CSH) C18 column, which provides excellent peak shape for basic/neutral compounds under high-pH conditions.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Instrument | UPLC or HPLC with PDA/UV Detector | Standard equipment; low dwell volume preferred. |

| Column | Waters XBridge BEH C18 XP (or similar high-pH stable C18) Dimensions: 100 x 2.1 mm, 2.5 µm | BEH (Ethylene Bridged Hybrid) particles are resistant to dissolution at high pH (up to pH 12). |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water (pH ~7.8) | Buffers the system in a safe pH window for the oxetane. Volatile (MS compatible).[1] |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |

| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns. |

| Column Temp | 30°C | Do not exceed 40°C. Heat accelerates hydrolysis. |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) | 254 nm targets the Benzyl ring; minimizes baseline drift from buffer. |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 95 | 5 | Initial Hold |

| 1.00 | 95 | 5 | Isocratic |

| 8.00 | 5 | 95 | Linear Gradient |

| 10.00 | 5 | 95 | Wash |

| 10.10 | 95 | 5 | Re-equilibration |

| 13.00 | 95 | 5 | End |

System Suitability & Acceptance Criteria

-

Tailing Factor (As): 0.9 – 1.2 (Symmetry is critical to detect closely eluting isomers).

-

Resolution (Rs): > 2.0 between the Main Peak and Benzyl Alcohol (common synthesis impurity).

-

Blank Injection: No interference peaks > 0.1% area at the retention time of the main peak.

Part 4: Orthogonal Validation – Quantitative NMR (qNMR)

HPLC relies on separation and relative UV response. To guarantee that the HPLC method isn't "hiding" impurities or degrading the sample, qNMR is the absolute truth . It provides a direct mole-to-mole purity measurement without requiring a reference standard of the analyte itself.

qNMR Protocol

-

Solvent: DMSO-d6 (Preferred) or CDCl₃.

-

Note: Ensure CDCl₃ is acid-free (store over K₂CO₃ or silver foil) to prevent oxetane degradation in the NMR tube.

-

-

Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone.

-

Requirement: High purity (>99.9% TraceCERT® or equivalent).

-

Relaxation Delay (d1): Set to ≥ 30 seconds (ensure 5x T1 relaxation for accurate integration).

-

-

Procedure:

-

Weigh ~10 mg of Analyte and ~5 mg of IS into the same vial (precision balance ±0.01 mg).

-

Dissolve in 0.6 mL solvent.

-

Acquire ¹H-NMR (minimum 16 scans).

-

-

Calculation:

Where

Part 5: Impurity Profiling & Degradation Pathways

Understanding the "Ghost Peaks" is essential. If your HPLC chromatogram shows a split peak or a fronting shoulder when using acidic modifiers, you are likely observing the hydrolysis pathway depicted below.

Figure 2: Acid-catalyzed hydrolysis mechanism of the oxetane ring.

Common Impurities List

-

Benzyl Alcohol: Residual reagent from Cbz protection. Elutes early (high polarity).

-

Ring-Opened Diol: (3-ethyl-3-((hydroxymethyl)amino)-propan-1-ol derivative). Artifact of acidic analysis or poor storage.

-

Benzyl Chloride: (If used in synthesis). Potential genotoxin; monitor by GC-MS if process capability is unknown.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 49(5), 890-893. Link

- Foundational text on oxetane stability and their use as bioisosteres.

-

International Conference on Harmonisation (ICH). (2005).[4] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

- The regulatory standard for validating the specificity and accuracy of the HPLC method.

-

Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

- Establishes qNMR as the primary orthogonal check for purity.

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link

- Provides specific context on the synthesis and handling of 3-substituted oxetane deriv

Sources

The "Magic Methyl" of the 21st Century: 3,3-Disubstituted Oxetanes in Medicinal Chemistry

Executive Summary

In the modern medicinal chemistry toolbox, the 3,3-disubstituted oxetane moiety has emerged as a transformative bioisostere.[1][2][3][4][5] Historically dismissed due to perceived instability, seminal work by Carreira, Rogers-Evans, and Müller (Roche) in the mid-2000s redefined this four-membered ether as a robust, polarity-enhancing module.

This guide analyzes the oxetane unit not merely as a spacer, but as a functional bioisostere capable of replacing gem-dimethyl groups and carbonyl moieties.[2][3][4][5][6][7] By installing a 3,3-disubstituted oxetane, researchers can simultaneously lower lipophilicity (LogD), block metabolic soft spots, and modulate the pKa of adjacent amines—often without altering the core pharmacophore geometry.

The Bioisosteric Foundation

The oxetane ring is unique because it bridges the gap between lipophilic steric bulk and polar functional groups. Its utility rests on two primary bioisosteric relationships.

The Gem-Dimethyl Replacement

The gem-dimethyl group is a classic tool to block metabolic sites (e.g.,

-

The Oxetane Solution: Replacing a gem-dimethyl with an oxetane retains the steric bulk and spatial arrangement but introduces a significant dipole.[8]

-

Result: Metabolic blocking is maintained, but lipophilicity decreases, and solubility often increases by orders of magnitude.

The Carbonyl Bioisostere

The oxetane oxygen lone pairs are exposed, creating a dipole moment (

-

The Advantage: Unlike a carbonyl, the oxetane is not a hydrogen bond donor, nor is it susceptible to nucleophilic attack or enolization. It acts as a stable, non-planar hydrogen bond acceptor.

Visualization: The Bioisosteric Logic

The following diagram illustrates the decision matrix for deploying oxetanes in lead optimization.

Figure 1: Decision logic for replacing gem-dimethyl groups with oxetanes to resolve DMPK liabilities.

Physicochemical Impact

The insertion of an oxetane ring has predictable effects on the physicochemical profile of a drug candidate.[1][2][3][5][9] The data below summarizes the "Matched Molecular Pair" analysis derived from the foundational Roche/Carreira studies.

Table 1: Comparative Properties (Gem-Dimethyl vs. Oxetane)

| Property | Gem-Dimethyl Analog | Oxetane Analog | Impact | Mechanism |

| Lipophilicity (LogD) | High (Baseline) | Lower (-0.4 to -1.0) | Positive | Introduction of ether oxygen reduces partition into octanol. |

| Aqueous Solubility | Low | Higher (up to 4000x) | Positive | Increased polarity and reduced crystal lattice energy. |

| Metabolic Stability | High (Blocks C-H) | High (Blocks C-H) | Neutral/Positive | Steric bulk prevents CYP450 access; Oxetane 3-position is chemically inert. |

| Basicity (pKa) | Baseline | Lower (-1 to -2 units) | Positive | Inductive effect (-I) of oxygen reduces basicity of adjacent amines (e.g., in spiro-systems). |

| Conformation | Thorpe-Ingold | Puckered Ring | Variable | Oxetane ring pucker ( |

Expert Insight: The reduction in amine pKa is a critical, underutilized feature. By lowering the pKa of a basic center (e.g., from 9.5 to 7.5), you reduce the percentage of ionized species at physiological pH, potentially improving membrane permeability and Volume of Distribution (Vd) without sacrificing solubility.

Synthetic Methodology: Installing the 3,3-Oxetane

Accessing the 3,3-disubstituted oxetane core is chemically distinct from making simple ethers. The ring strain (

Workflow Visualization

The synthesis generally proceeds from a malonate derivative.[8]

Figure 2: Standard synthetic route for 3,3-disubstituted oxetanes via Williamson ether synthesis.

Detailed Protocol: Synthesis of 3,3-Diphenyloxetane

This protocol is a validated system for synthesizing 3,3-disubstituted oxetanes, adapted from the methods of Rogers-Evans et al.

Objective: Synthesize 3,3-diphenyloxetane from 2,2-diphenyl-1,3-propanediol.

Reagents:

-

2,2-Diphenyl-1,3-propanediol (1.0 equiv)

-

n-Butyllithium (n-BuLi), 2.5M in hexanes (1.05 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyl lithium (second addition, 1.1 equiv) for cyclization

Protocol:

-

Monodeprotonation:

-

Charge a flame-dried round-bottom flask with 2,2-diphenyl-1,3-propanediol (10 mmol) and anhydrous THF (50 mL). Cool to 0 °C under nitrogen atmosphere.

-

Add n-BuLi (10.5 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Causality: Stoichiometric control is vital here to generate the mono-alkoxide, preventing di-tosylation.

-

-

Activation (Tosylation):

-

Add a solution of TsCl (10 mmol) in THF (10 mL) dropwise.

-

Allow the mixture to warm to room temperature (RT) and stir for 1 hour. This forms the mono-tosylate intermediate in situ.

-

-

Cyclization (Ring Closure):

-

Cool the reaction mixture back to 0 °C.

-

Add a second portion of n-BuLi (11 mmol) dropwise. Causality: This deprotonates the remaining free hydroxyl group. The resulting alkoxide performs an intramolecular S_N2 attack on the carbon bearing the tosylate.

-

Heat the mixture to reflux (60 °C) for 2–4 hours to overcome the activation energy required to form the strained 4-membered ring.

-

-

Workup & Purification:

-

Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3x).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Self-Validation Check:

-

NMR: Look for the characteristic oxetane methylene protons. In 3,3-disubstituted systems, these appear as a singlet (or AB quartet if chiral) around

4.8–5.0 ppm in -

Safety Note: Oxetanes are generally stable, but avoid strong Lewis acids during workup to prevent polymerization or ring opening.

Metabolic Stability & Safety

While oxetanes are robust, they are not metabolically inert in all contexts.[4]

-

Oxidative Metabolism (CYP450): 3,3-Disubstituted oxetanes are highly resistant to oxidative metabolism. The quaternary center at C3 prevents

-hydroxylation. -

Hydrolytic Metabolism (Epoxide Hydrolase): This is the primary risk factor. In some cases (e.g., AZD1979 ), the oxetane ring can be opened by microsomal epoxide hydrolase (mEH) to form a diol.

-

Mitigation: Steric bulk at the 3-position (e.g., aryl or branched alkyl groups) significantly reduces mEH liability by hindering the approach of the enzyme's nucleophile.

-

References

-

Wuitschik, G., Rogers-Evans, M., Müller, K., et al. (2006).[7][10] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Wuitschik, G., Carreira, E. M., Rogers-Evans, M., et al. (2010).[7][10] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., et al. (2016).[7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context on bioisosterism and polarity). [Link]

-

Scott, J. S., et al. (2013). Discovery of AZD1979: A Potent and Selective Inhibitor of Melanin-Concentrating Hormone Receptor 1. Journal of Medicinal Chemistry. (Case study on mEH metabolism). [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chimia.ch [chimia.ch]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Use of Benzyl N-(3-ethyloxetan-3-yl)carbamate in organic synthesis

Topic: Use of Benzyl N-(3-ethyloxetan-3-yl)carbamate in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Strategic Insertion of the 3,3-Disubstituted Oxetane Motif in Drug Discovery

Executive Summary

Benzyl N-(3-ethyloxetan-3-yl)carbamate (CAS: 1365969-56-7) is a high-value building block designed for the introduction of the 3-amino-3-ethyloxetane motif into bioactive scaffolds.[1]

In modern medicinal chemistry, the oxetane ring has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups.[1] The "Oxetane Effect" offers profound modulation of physicochemical properties:

-

Solubility Enhancement: The high polarity of the oxetane oxygen increases aqueous solubility compared to carbocyclic analogs.

-

Metabolic Stability: The 3,3-disubstitution pattern blocks the common metabolic soft spot found in oxetanes (C3-H oxidation), rendering this motif highly resistant to P450 degradation.[1]

-

Conformational Control: The rigid square geometry restricts the conformational freedom of the attached side chains, potentially reducing the entropic penalty of ligand-target binding.

This guide details the specific protocols for deprotecting, handling, and coupling this reagent, addressing the unique challenges posed by the strained ether ring and the reduced nucleophilicity of the resulting amine.

Chemical Profile & Stability

| Property | Data |

| Compound Name | Benzyl N-(3-ethyloxetan-3-yl)carbamate |

| CAS Number | 1365969-56-7 |

| Molecular Weight | 235.28 g/mol |

| Structure | Cbz-protected amine at C3; Ethyl group at C3.[1] |

| Chirality | Achiral (Plane of symmetry through the O-C3 axis).[1] |

| pKa (Parent Amine) | ~7.6 (Lower than typical alkyl amines (~10.[1]5) due to inductive effect of ring oxygen). |

| Stability | Stable to weak bases and oxidants. Sensitive to strong Lewis/Brønsted acids (Ring opening risk). |

Core Workflow: Deprotection & Isolation

The primary utility of this compound is as a precursor to 3-amino-3-ethyloxetane .[1] The Cbz (benzyloxycarbonyl) group is chosen for its stability, but its removal requires specific care to preserve the strained oxetane ring.

Critical Warning: Acid Sensitivity[1]

-

AVOID: Strong acidic deprotection methods (e.g., HBr/AcOH, TfOH) typically used for Cbz removal. These conditions will trigger nucleophilic ring-opening of the oxetane, destroying the core scaffold.

-

PREFERRED: Catalytic Hydrogenolysis (Pd/C, H2). The oxetane ring is kinetically stable to hydrogenation under neutral conditions.

Protocol A: Catalytic Hydrogenolysis (Standard)

Objective: Isolate 3-amino-3-ethyloxetane (Free Base).

-

Preparation: Dissolve Benzyl N-(3-ethyloxetan-3-yl)carbamate (1.0 equiv) in Methanol or Ethanol (0.1 M concentration).

-

Note: Avoid chlorinated solvents which can poison Pd catalysts or form HCl traces.

-

-

Catalyst Addition: Add 10 wt% Pd/C (wet support, 10% loading).

-

Hydrogenation: Purge the vessel with Nitrogen (x3), then Hydrogen (x3). Stir under a Hydrogen balloon (1 atm) at Room Temperature (20–25 °C).

-

Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (stain with Ninhydrin; the product amine stains weak purple/faint).

-

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.

-

Isolation (CRITICAL): The free amine (3-amino-3-ethyloxetane) is a low-molecular-weight liquid and is volatile .[1]

-

Do not evaporate to dryness under high vacuum for extended periods.

-

Recommended: Concentrate carefully at >100 mbar/30°C. If storage is required, convert immediately to the HCl salt by adding 1.0 equiv of 4M HCl in Dioxane and evaporating, or use the solution directly in the next step (Telescoped Synthesis).

-

Core Workflow: Amide Coupling

The 3-amino-3-ethyloxetane moiety presents a unique challenge: the ring oxygen is electron-withdrawing, lowering the nucleophilicity of the amine (pKa ~7.[1]6) compared to standard alkyl amines. Standard coupling protocols may result in sluggish kinetics.

Protocol B: High-Efficiency Amide Coupling

Objective: Couple the oxetane amine to a Carboxylic Acid (R-COOH).

-

Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF or DCM.

-

Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1]

-

Rationale: Excess base ensures the oxetane amine remains deprotonated and scavenges any acidic byproducts that could open the ring.

-

-

Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes to form the active ester.

-

Why HATU? The lower nucleophilicity of the oxetane amine requires a highly reactive HOAt-based coupling agent.[1] EDC/HOBt is often too slow.

-

-

Amine Addition: Add the 3-amino-3-ethyloxetane (1.0–1.2 equiv) (either as the crude oil from Protocol A or HCl salt).

-

Reaction: Stir at Room Temperature for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acidic byproducts) and Brine.

-

Avoid: Acidic washes (1M HCl) during workup if the product is acid-sensitive.[1] Use 10% Citric Acid only if necessary and brief.

-

Visualizing the Strategy

The following diagram illustrates the logical flow from the protected building block to the final drug candidate, highlighting the critical decision points.

Figure 1: Strategic workflow for the incorporation of the 3-ethyloxetane motif, emphasizing the avoidance of acid-mediated ring destruction.

Advanced Applications: Spirocyclization

Beyond simple amide coupling, this building block is a gateway to Spirocyclic Oxetanes , which are increasingly used to rigidly position substituents in 3D space.

-

Pathway: The free amine can be reacted with cyclic ketones (via reductive amination) or bis-electrophiles to form spiro-heterocycles (e.g., 2-oxa-6-azaspiro[3.3]heptanes).[1]

-

Note: The 3-ethyl group provides steric bulk that prevents "pancaking" of the molecule, increasing the fraction of sp3 character (Fsp3), a key metric in improving clinical success rates.

Troubleshooting & FAQ

| Issue | Probable Cause | Solution |

| Low Yield after Hydrogenolysis | Volatility of the amine.[1] | Do not dry completely.[1] Use a "Telescoped" approach: filter the catalyst, add the coupling partner directly to the filtrate, and proceed. |

| Ring Opening Products Observed | Trace acid in solvent or chloroformates used. | Ensure solvents are acid-free.[1] Add a trace of NaHCO3 during hydrogenation if the substrate is extremely sensitive. |

| Incomplete Coupling | Low nucleophilicity of oxetane amine. | Switch from EDC/HOBt to HATU or COMU . Increase reaction temperature to 40°C carefully. |

| Precipitation during Hydrogenation | Low solubility of the carbamate. | Use a co-solvent mixture: MeOH/THF or MeOH/EtOAc (1:1).[1] |

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[1]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]

-

Barnes-Seeman, D. (2012).[1] The role of oxetanes in drug discovery. Drug Discovery Today. Link[1]

-

Duncton, M. A. (2011). Miniperspective: 3-Oxetanyl-amines: Synthesis and Properties. MedChemComm. Link

Sources

Benzyl N-(3-ethyloxetan-3-yl)carbamate as a building block in drug discovery

Application Note: Benzyl N-(3-ethyloxetan-3-yl)carbamate in Medicinal Chemistry

Executive Summary: The "Oxetane Effect"

In modern drug discovery, Benzyl N-(3-ethyloxetan-3-yl)carbamate serves as a critical gateway to accessing 3-amino-3-ethyloxetane scaffolds. This building block is not merely a protected amine; it is a strategic tool for scaffold hopping .

The oxetane ring is widely recognized as a superior bioisostere for gem-dimethyl and carbonyl groups. Unlike traditional alkyl spacers, the oxetane ring exerts a profound electronic effect on the attached amine, significantly lowering its basicity (pKa modulation) while simultaneously reducing lipophilicity (LogD) and enhancing metabolic stability. This guide details the handling, deprotection, and application of this building block to ensure the integrity of the strained four-membered ring during synthesis.

Physicochemical Profile & Design Logic

The primary utility of the 3-ethyloxetan-3-amine motif lies in its ability to modulate the properties of a lead compound without altering its steric bulk significantly.

Table 1: Comparative Physicochemical Properties (Representative Data)

| Feature | gem-Dimethyl Analogue | 3-Ethyloxetane Analogue | Impact on Drug Design |

| Hybridization | Increases | ||

| LogP (Lipophilicity) | High (Lipophilic) | Lower (~ -1.0 unit) | Improves aqueous solubility and reduces non-specific binding. |

| Amine pKa | ~10.5 (Highly Basic) | ~6.2 - 7.5 | Reduces hERG liability; improves passive permeability by increasing the neutral fraction at physiological pH. |

| H-Bonding | None | H-Bond Acceptor | The oxetane oxygen can engage in specific interactions with protein backbones. |

Mechanistic Insight: pKa Modulation

The oxygen atom in the oxetane ring is highly electronegative. Through the inductive effect (

Strategic Visualization: Scaffold Hopping

The following diagram illustrates the logical progression of using Benzyl N-(3-ethyloxetan-3-yl)carbamate to replace a lipophilic gem-dimethyl group.

Figure 1: Workflow for replacing metabolic liabilities with the oxetane bioisostere.

Experimental Protocols

The oxetane ring possesses significant ring strain (~107 kJ/mol). While 3,3-disubstituted oxetanes are kinetically stable, they are thermodynamically primed for ring opening, particularly under acidic conditions .

Protocol A: "Oxetane-Safe" Cbz-Deprotection

Objective: Remove the Carboxybenzyl (Cbz) group without triggering acid-catalyzed ring opening or polymerization.

Safety Note: Avoid strong Lewis acids (e.g.,

Materials:

-

Substrate: Benzyl N-(3-ethyloxetan-3-yl)carbamate

-

Catalyst: 10% Pd/C (50% wet)

-

Solvent: Methanol (HPLC grade) or Ethanol

-

Hydrogen Source:

balloon or ammonium formate (transfer hydrogenation)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of the carbamate in 10 mL of Methanol.

-

Expert Tip: If the substrate contains other acid-sensitive groups, add 1.0 eq. of solid

or a drop of dilute ammonia to the mixture to neutralize any adventitious acid formed during hydrogenation.

-

-

Catalyst Addition: Under an inert atmosphere (

), carefully add 10 wt% of Pd/C catalyst. -

Hydrogenation: Purge the vessel with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (20–25°C) for 1–4 hours.-

Monitoring: Monitor by TLC (ninhydrin stain) or LCMS. The free amine is polar; expect a significant shift in retention time.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure at <40°C .

-

Critical: Do not heat excessively. The free amine is stable, but thermal stress on the strained ring should be minimized.

-

Storage: Use the free amine immediately in the next step. If storage is necessary, store as a frozen benzene solution or at -20°C under argon.

-

Protocol B: Amide Coupling (Functionalization)

Objective: Couple the freshly deprotected 3-amino-3-ethyloxetane to a carboxylic acid.

Materials:

-

Amine: Crude 3-amino-3-ethyloxetane (from Protocol A)

-

Coupling Agent: HATU or COMU (Preferred over EDC/HOBt for speed and mildness)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or DCM

Step-by-Step Procedure:

-

Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.2 eq). Stir for 5 minutes to form the activated ester.

-

Addition: Add the solution of crude 3-amino-3-ethyloxetane (1.0–1.2 eq) and additional DIPEA (1.0 eq) to the activated acid.

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Workup:

-

Dilute with EtOAc.[1]

-

Wash with saturated

(mild base) and Brine. -

Avoid: Do not wash with 1M HCl. If an acidic wash is required to remove unreacted amine, use a weak buffer (pH ~5) or dilute citric acid, and perform the wash quickly (cold).

-

-

Purification: Flash chromatography on silica gel. Oxetanes are stable on silica, but avoid using acidified mobile phases.

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow for utilizing the building block.

Troubleshooting & Stability Guide

-

Issue: Ring Opening (Diol Formation)

-

Symptom:[2][3][4] LCMS shows a peak with M+18 (water addition).

-

Cause: Exposure to acidic conditions (e.g., HCl in ether, TFA) or prolonged heating in protic solvents.

-

Solution: Switch to basic workups.[5] If salt formation is required, use fumaric acid or maleic acid (weaker acids) rather than HCl.

-

-

Issue: Low Yield in Hydrogenolysis

-

Cause: Poisoning of Pd catalyst by trace sulfur or amines.

-

Solution: Increase catalyst loading to 20 wt% or switch to

(Pearlman's catalyst).

-

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.

-

Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

-

Burkhard, J. A., et al. (2010). "Oxetanes as Chiral, Stable, and Hydrophilic Bioisosteres." Angewandte Chemie International Edition, 49(20), 3524–3527.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8][9] Chemical Reviews, 116(19), 12150–12233.

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Application Note: Precision Deprotection of Benzyl Carbamate (Cbz) Groups in Oxetane Derivatives

Executive Summary

The incorporation of oxetane rings into drug candidates has become a cornerstone of modern medicinal chemistry, popularized by the work of Carreira, Bull, and Wuitschik. As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane ring offers improved solubility and metabolic stability.[1] However, its high ring strain (~106 kJ/mol) creates a significant synthetic bottleneck: deprotection .

The benzyl carbamate (Cbz or Z) group is a robust amine protecting group, typically removed via strong acid (HBr/AcOH) or catalytic hydrogenolysis. Both methods pose existential threats to the oxetane core:

-

Acidic Conditions: Rapidly trigger oxonium formation and ring opening.

-

Uncontrolled Hydrogenolysis: Can lead to reductive ring cleavage, particularly in benzylic oxetanes, or generate local acidity via CO₂ evolution.

This Application Note provides validated, high-fidelity protocols to remove Cbz groups while maintaining oxetane integrity. We prioritize buffered hydrogenolysis and nucleophilic cleavage as the gold standards for this transformation.

Strategic Analysis: The Stability Paradox

The Thermodynamic Challenge

The oxetane ring is kinetically stable to many nucleophiles but thermodynamically primed for ring opening. The central conflict in Cbz deprotection is the generation of reactive intermediates.

-

The Acid Trap: Standard Cbz removal uses HBr in acetic acid. Do not use this. Protonation of the oxetane oxygen lowers the activation energy for nucleophilic attack (even by weak nucleophiles like bromide or acetate), leading to immediate ring opening to the corresponding alcohol/halide.

-

The Hydrogenolysis Risk: While Pd/C is generally safe for non-benzylic oxetanes, the reaction generates carbamic acid, which decomposes to the amine and CO₂. In unbuffered alcoholic solvents, dissolved CO₂ forms carbonic acid, potentially lowering the pH enough to degrade sensitive 3,3-disubstituted oxetanes.

Decision Matrix: Selecting the Right Protocol

Before proceeding, categorize your substrate using the logic flow below.

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate structure.

Detailed Experimental Protocols

Method A: Buffered Catalytic Hydrogenolysis (The Standard)

Best for: Non-benzylic oxetanes where the Cbz group is the only reducible functionality.

Scientific Rationale: To prevent acid-catalyzed ring opening during the decarboxylation step, the reaction medium must remain neutral or slightly basic. We utilize pyridine or ammonium acetate as a "buffer" to scavenge any adventitious acid or carbonic acid formed during the reaction.

Materials:

-

Substrate (1.0 equiv)

-

Pd/C (10 wt% loading, 10-20% by weight of substrate)

-

Solvent: MeOH or EtOH (HPLC grade)

-

Critical Additive: Pyridine (1.0 - 2.0 equiv) OR NaHCO₃ (solid, 2.0 equiv)

-

Hydrogen gas (balloon or low pressure)

Protocol:

-

Dissolution: Dissolve the Cbz-protected oxetane in MeOH (0.1 M concentration).

-

Buffering: Add Pyridine (1.5 equiv). Note: Pyridine poisons the catalyst slightly, slowing the reaction but significantly increasing safety for the oxetane.

-

Catalyst Addition: Under an inert atmosphere (Ar/N₂), carefully add the Pd/C catalyst.

-

Hydrogenation: Purge with H₂ and stir vigorously under a H₂ balloon at Room Temperature (20-25°C).

-

Monitoring: Monitor by TLC or LC-MS every 30 minutes. Look for the disappearance of the starting material and the evolution of CO₂ (bubbles).

-

QC Check: If the reaction stalls >4 hours, purge with Ar, filter a small aliquot, and check for ring opening (appearance of polar alcohol peaks). If stable, add fresh catalyst.

-

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Purification: Concentrate the filtrate. The pyridine will co-evaporate with MeOH (azeotrope-like behavior) or can be removed via high-vacuum.

Method B: Thiol-Mediated Nucleophilic Deprotection (The "Chemoselective" Route)

Best for: Benzylic oxetanes, complex substrates with alkenes/alkynes, or extreme acid sensitivity.

Scientific Rationale: This method avoids reduction entirely.[2][3][4] It utilizes a soft nucleophile (thiol) to attack the benzylic position of the Cbz group. Recent literature (e.g., J. Org.[3][5][6][7] Chem. 2024) highlights 2-mercaptoethanol in the presence of base as a superior method for sensitive scaffolds.

Materials:

-

Substrate (1.0 equiv)

-

2-Mercaptoethanol (3.0 - 5.0 equiv)

-

Base: K₃PO₄ (2.0 - 3.0 equiv) or DBU (2.0 equiv)

-

Solvent: DMF or DMAc (degassed)

Protocol:

-

Setup: In a screw-cap vial, dissolve the substrate in DMF (0.2 M).

-

Reagent Addition: Add K₃PO₄ followed by 2-mercaptoethanol.

-

Reaction: Heat the mixture to 50-75°C.

-

Monitoring: Check LC-MS for the formation of the amine and the benzyl-thioether byproduct.

-

Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF and excess thiol). Dry organic layer over Na₂SO₄.

-

Note: This method preserves the oxetane ring perfectly as it is strictly basic/nucleophilic, conditions under which oxetanes are inert.

Data Summary & Troubleshooting

Table 1: Comparative Analysis of Deprotection Conditions

| Parameter | H₂ / Pd/C (Standard) | H₂ / Pd/C + Pyridine (Buffered) | Thiol / Base (Nucleophilic) | HBr / AcOH |

| Cbz Removal | Excellent | Good (Slower) | Good | Excellent |

| Oxetane Stability | Moderate (Risk of acid) | High | Very High | Fail (Ring Opening) |

| Benzylic Oxetane | Unsafe (Reductive cleavage) | Unsafe | Safe | Fail |

| Alkene Tolerance | Poor (Reduces alkene) | Poor | Excellent | Good |

| Throughput | High | High | Medium | High |

Mechanism of Failure (What to Avoid)

The diagram below illustrates the competing pathways. You must force the reaction down the "Green" path.

Figure 2: Mechanistic divergence. Acid accumulation promotes the red pathway (ring opening).

References

-

Wuitschik, G., et al. (2010).[3][6][11] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[11]

-

Bull, J. A., et al. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.

-

Vinayagam, S., et al. (2024).[5] Chemoselective Deprotection of Cbz, Alloc, and Methyl Carbamates Using 2-Mercaptoethanol.[5] The Journal of Organic Chemistry, 89, 5665-5674.[5]

-

Scattolin, T., et al. (2022).[5] Nucleophilic Deprotection of Carbamates. Organic Letters, 24, 3736-3740.[5]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference for Cbz stability).

Sources

- 1. researchgate.net [researchgate.net]

- 2. research-collection.ethz.ch [research-collection.ethz.ch]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic conditions for benzyl carbamate removal on oxetane rings

Application Note: Precision Deprotection – Catalytic Cbz Removal on Acid-Sensitive Oxetane Scaffolds

Part 1: Executive Summary & Strategic Analysis

The Challenge: The oxetane ring has emerged as a critical "magic methyl" isostere in modern drug discovery, offering improved solubility and metabolic stability compared to gem-dimethyl groups [1].[1] However, its incorporation introduces a significant synthetic bottleneck: acid lability . While the oxetane ring is robust under basic and oxidative conditions, it undergoes rapid ring-opening polymerization or hydrolysis in the presence of Brønsted or Lewis acids.

This fragility complicates the removal of the Benzyloxycarbonyl (Cbz) protecting group—a transformation traditionally achieved via acid hydrolysis (e.g., HBr/AcOH) or catalytic hydrogenolysis that may inadvertently generate acidic environments.[2]

The Solution:

This guide details strictly neutral catalytic hydrogenolysis and transfer hydrogenation protocols designed to preserve the 4-membered ether. We prioritize methods that avoid electrophilic activation of the ring oxygen and prevent side reactions such as

Part 2: Mechanistic Grounding & Chemical Compatibility

The Stability Paradox

Oxetanes possess significant ring strain (~106 kJ/mol). Under neutral or basic conditions, the high kinetic barrier prevents ring opening. However, protonation of the ether oxygen lowers this barrier, creating a distinct "danger zone" during deprotection.

Figure 1: Mechanistic Divergence – Deprotection vs. Degradation

Caption: Divergent pathways for Cbz-oxetanes. Neutral hydrogenolysis yields the target amine, while acidic conditions trigger ring opening.

Solvent Selection: The Methylation Trap

A critical, often overlooked risk in Pd/C hydrogenolysis is reductive alkylation .

-

Risk: In Methanol (MeOH), Pd/C can oxidize the solvent to formaldehyde in situ. The newly deprotected amine condenses with formaldehyde to form an imine, which is rapidly reduced to an

-methyl derivative. -

Mitigation: Use Ethanol (EtOH) , THF , or Ethyl Acetate (EtOAc) . These solvents are far less prone to this side reaction under standard balloon pressures [2].

Part 3: Validated Experimental Protocols

Protocol A: Standard Atmospheric Hydrogenolysis (The "Gold Standard")

Best for: Late-stage intermediates, scale-up, and highly acid-sensitive substrates.

Reagents:

-

Substrate:

-Cbz-oxetane derivative (1.0 equiv) -

Catalyst: 10 wt% Pd/C (wet support, Degussa type E101 or similar) (0.05–0.10 equiv Pd metal)

-

Solvent: Ethanol (absolute) or THF. Do NOT use Acetic Acid.

-

Hydrogen Source:

Balloon (1 atm).

Procedure:

-

Inerting: Charge the reaction flask with the

-Cbz substrate and 10% Pd/C catalyst. Evacuate and backfill with Argon ( -

Solvation: Add Ethanol (0.1 M concentration relative to substrate) via syringe.

-

Activation: Evacuate the flask lightly and fill with Hydrogen gas via balloon. Repeat

to saturate the solvent. -

Reaction: Stir vigorously at Room Temperature (20–25 °C) .

-

Monitoring: Check LCMS at 1 hour. Most oxetane-amines deprotect within 1–4 hours.

-

-

Work-up:

-

Filter the mixture through a Celite® pad to remove Pd/C.

-

Rinse the pad with Ethanol.

-

Critical Step: Concentrate the filtrate under reduced pressure at

°C. -

Note: Do not treat the crude amine with HCl in ether/dioxane for salt formation unless the specific oxetane is known to be stable. Store as the free base or use immediately.

-

Validation Criteria:

-

LCMS: Disappearance of Cbz adduct (

or -

NMR: Preservation of oxetane protons (typically

4.5–5.0 ppm multiplets).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without hydrogen cylinders, or substrates containing halogens (Br, I) that might reduce under

Reagents:

-

Substrate:

-Cbz-oxetane (1.0 equiv) -

Catalyst: 10% Pd/C (0.1 equiv)

-

Hydrogen Donor: Ammonium Formate (5.0–10.0 equiv) or 1,4-Cyclohexadiene (10.0 equiv).

-

Solvent: Methanol (Ammonium Formate requires MeOH for solubility; the excess ammonia buffers the pH, mitigating methylation risks).

Procedure:

-

Dissolve substrate in Methanol (0.1 M).

-

Add 10% Pd/C under Argon.

-

Add Ammonium Formate in one portion.

-

Reflux: Heat the mixture to mild reflux (approx. 60 °C) for 1–2 hours.

-

Work-up: Filter through Celite, concentrate, and partition between water/DCM to remove excess salts.

Part 4: Data Summary & Optimization Matrix

Table 1: Method Comparison for Oxetane Scaffolds

| Parameter | Protocol A: | Protocol B: Transfer (Formate) | Acid Hydrolysis (HBr/AcOH) |

| Oxetane Stability | High (Neutral) | High (Buffered Basic) | Low (Ring Opening) |

| Reaction Time | 2–6 Hours | 1–3 Hours | 1–2 Hours |

| Halogen Tolerance | Low (Risk of de-halogenation) | Moderate | High |

| Safety Profile | Flammability Risk ( | Safer (Solid reagents) | Corrosive |

| Key Risk | N-Methylation (if MeOH used) | Salt formation | Destruction of Core |

Part 5: Decision Workflow

Figure 2: Method Selection Strategy

Caption: Strategic workflow for selecting the optimal deprotection method based on substrate functionality.

Part 6: References

-

Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]

-

Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). "A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups." Tetrahedron Letters (via ResearchGate).

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

-

BenchChem. (2025).[4][5] "Application Notes and Protocols for the Removal of the Cbz Protecting Group."

Sources

Incorporation of the 3-ethyloxetan-3-yl motif into lead compounds

Application Note: Strategic Incorporation of the 3-Ethyloxetan-3-yl Motif in Lead Optimization

Executive Summary & Rationale

The 3-ethyloxetan-3-yl motif represents a high-value bioisostere in modern medicinal chemistry, primarily utilized to replace gem-dimethyl groups, carbonyls, or morpholines. While the 3,3-dimethyloxetane is more common, the 3-ethyl variant offers a critical nuance: it provides a subtle increase in steric bulk and lipophilicity compared to the methyl analogue, while retaining the profound solubility-enhancing and metabolic-blocking properties of the oxetane core.

This guide details the strategic rationale, synthetic protocols for incorporation, and stability validation workflows for this motif.

The "Magic" of the Oxetane Core

Unlike the lipophilic gem-dimethyl group, the oxetane ring is polar. The oxygen atom acts as a hydrogen bond acceptor (HBA), significantly lowering LogD and increasing aqueous solubility.[1] Furthermore, the 3-position of the oxetane is metabolically "silent," blocking the rapid CYP450 oxidation often seen at benzylic or allylic gem-dimethyl sites.

Key Benefits:

-

Solubility: Increases aqueous solubility (often >10-fold).[1]

-

Metabolic Stability: Blocks metabolic soft spots (C-H oxidation).[1]

-

Conformation: Alters vector orientation, potentially accessing novel binding pockets.[1]

Decision Logic: When to Use 3-Ethyloxetan-3-yl

The following decision tree illustrates the medicinal chemist's logic flow for selecting this specific motif over standard alkyl groups.

Figure 1: Decision logic for selecting the 3-ethyl substituted oxetane over the methyl variant.[2]

Physicochemical Comparison Data

The table below highlights the theoretical shift in properties when replacing a gem-dimethyl group with oxetane variants in a hypothetical lead compound (Ph-X-R).

| Property | gem-Dimethyl | 3-Methyloxetan-3-yl | 3-Ethyloxetan-3-yl | Impact |

| LogD (pH 7.4) | 3.5 (High) | 2.1 (Low) | 2.4 (Moderate) | Ethyl modulates the polarity drop. |

| Solubility | Low | Very High | High | Significant improvement over gem-dimethyl.[1] |

| Metabolic Clearance | High (benzylic ox.)[1] | Low | Low | Blocks metabolic hotspot.[1] |

| Steric Volume | Medium | Low | Medium | Ethyl mimics gem-dimethyl bulk better.[1] |

Synthetic Protocols

The most robust method for incorporating this motif is via the commercially available building block 3-ethyloxetan-3-amine . The following protocol details its coupling to a carboxylic acid lead intermediate.

Protocol A: Amide Coupling (Incorporation)

Caution: Oxetanes are sensitive to strong Lewis acids and highly acidic aqueous conditions.

Reagents:

-

Carboxylic Acid Lead (1.0 equiv)

-

3-Ethyloxetan-3-amine (1.2 equiv) [CAS: 1395496-69-5]

-

HATU (1.5 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the Carboxylic Acid Lead in anhydrous DMF (0.1 M concentration) in a dried round-bottom flask under Nitrogen.

-

Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 5–10 minutes to form the activated ester.

-

Addition: Add 3-ethyloxetan-3-amine (often supplied as a salt; if HCl salt is used, increase DIPEA to 4.0 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

-